

# triflumizole maximum residue levels MRLs by region

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## Compound Focus: Triflumizole

CAS No.: 68694-11-1

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## Triflumizole MRLs: Available Regional Data

The table below summarizes the key information found in the search results. Note that specific numerical MRLs for various food commodities are not listed here, as the sources focus on the assessment process.

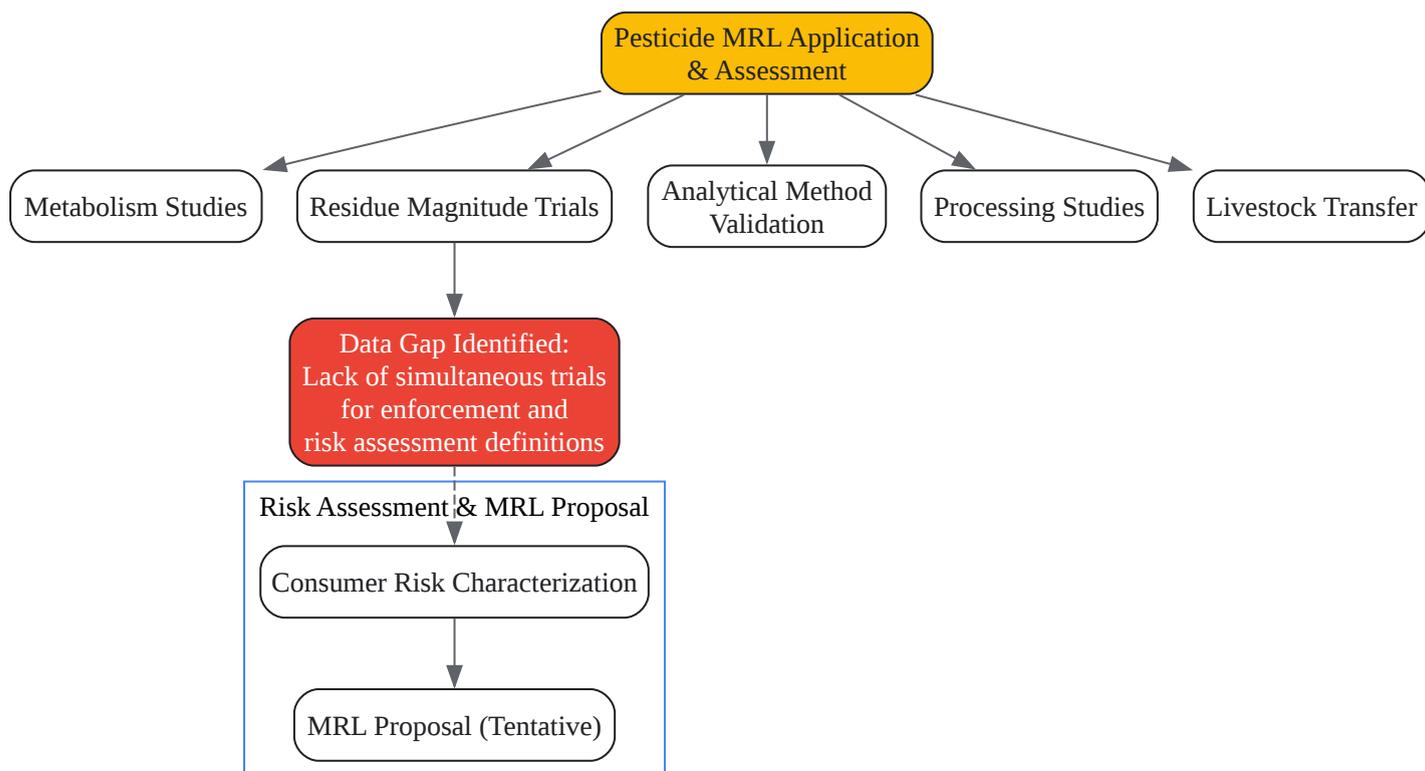
Region	Regulatory Status	Key Points
European Union	Reviewed under Regulation (EC) No 396/2005 [1] [2]	<b>Residue Definition:</b> For monitoring, the sum of triflumizole and its metabolite FM-6-1. For risk assessment, the sum of triflumizole and all metabolites containing the 4-chloro-2-(trifluoromethyl)phenyl group [2].  <b>Consumer Risk:</b> An indicative assessment concluded no apparent risk was identified for the proposed uses, though some data gaps remained [2].  <b>Toxicity Class:</b> Classified as an azole fungicide [2].
Japan	MRLs are established and regularly updated [3]	<b>Note:</b> The search results confirm Japan actively revises its MRLs, but <b>no specific, current MRLs for triflumizole</b> were listed in the found documents [4] [5] [3].

Region	Regulatory Status	Key Points
Canada	Active MRLs are established [6]	<b>Note:</b> While Canada has a functioning MRL system, the search results provided details for other pesticides (e.g., isocycloseram) and <b>did not list specific MRLs for triflumizole</b> [6].

## Experimental & Regulatory Assessment Framework

For your guide, detailing the standard experimental protocols used by regulatory agencies can be highly valuable. The European Food Safety Authority's (EFSA) review of **triflumizole** outlines the core methodologies required for MRL setting and consumer risk assessment [2].

The workflow below summarizes the key stages and considerations in this process.



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## Key Experimental Protocols for MRL Setting

Based on the EFSA review, here are the detailed methodologies for core experiments [2]:

- **Metabolism Studies**

- **Purpose:** To understand how the pesticide breaks down in the crop and identify the major residues.
- **Protocol:** Conducted using radiolabeled **triflumizole** on representative crops (e.g., grapes and cucumbers). The nature and proportion of the parent compound and all metabolites are characterized over time.

- **Residue Analytical Method for Enforcement**

- **Purpose:** To provide a validated method for regulatory laboratories to check compliance with the MRL.
- **Protocol:** A method must be validated to quantify the enforcement residue definition (sum of **triflumizole** and metabolite FM-6-1) in all relevant food matrices with a **Limit of Quantification (LOQ) of 0.02 mg/kg**. Reference standards must be commercially available.

- **Residue Magnitude Trials**

- **Purpose:** To generate data on the expected residue levels when the pesticide is used according to Good Agricultural Practice (GAP).
- **Protocol:** Supervised field trials are conducted on crops for which registration is sought. Residue levels are measured at the time of harvest. A key data gap for **triflumizole** was the lack of trials that **simultaneously analyzed** for both the enforcement and the broader risk assessment residue definitions.

- **Consumer Risk Assessment**

- **Purpose:** To ensure dietary exposure to residues does not pose a health risk.
- **Protocol:**
  - **Hazard Identification:** Establish an **Acceptable Daily Intake (ADI)** and an **Acute Reference Dose (ARfD)** based on toxicological studies.
  - **Exposure Estimation:** Use models (e.g., EFSA's PRIMo) to calculate chronic and acute exposure. Inputs include proposed MRLs, median residue levels from trials, and food consumption data for different European populations.
  - **Risk Characterization:** The estimated exposure is compared to the ADI and ARfD. For **triflumizole**, the highest calculated exposure was 3% of the ADI and 68% of the ARfD, indicating no risk.

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## References

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2. Review of the existing maximum residue levels ... [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]

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